1-[3-(3-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone
Description
1-[3-(3-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone is a fluorinated aromatic heterocyclic compound featuring a benzisoxazole core substituted with a 3-fluorophenyl group at position 3 and an ethanone moiety at position 3.
Properties
IUPAC Name |
1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c1-9(18)10-5-6-14-13(8-10)15(19-17-14)11-3-2-4-12(16)7-11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFKSPMNZBTEOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(ON=C2C=C1)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001320601 | |
| Record name | 1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001320601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666670 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
383147-36-2 | |
| Record name | 1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001320601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-[3-(3-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone typically involves the reaction of 3-fluorobenzoyl chloride with 2-aminophenol to form the benzisoxazole ring . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[3-(3-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Scientific Research Applications
1-[3-(3-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 1-[3-(3-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone involves its interaction with specific molecular targets and pathways. The benzisoxazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The fluorophenyl group may enhance the compound’s ability to permeate biological membranes and bind to target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanone
- Structure : Replaces the benzisoxazole core with a simpler isoxazole ring and substitutes 3-fluorophenyl with 4-chlorophenyl.
- Molecular Formula: C₁₁H₈ClNO₂ (MW: 221.64) .
- The 4-chloro substituent may enhance lipophilicity but reduce electronic effects compared to 3-fluorine.
1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol
Substituent Modifications
1-[1-(2-Chlorophenyl)−3-(trifluoromethyl)−1H-pyrazol-5-yl]−1-ethanone
- Structure : Pyrazole core with 2-chlorophenyl and trifluoromethyl substituents.
- Synthetic Yield : 75% via hydrazine hydrochloride condensation .
- Key Differences : The trifluoromethyl group enhances metabolic stability and electronegativity, while the pyrazole core offers distinct hydrogen-bonding interactions compared to benzisoxazole.
1-[3-(3-Methylphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone
- Structure : Replaces 3-fluorophenyl with 3-methylphenyl.
- Molecular Formula: C₁₆H₁₃NO₂ (MW: 251.28) .
Pharmacologically Relevant Analogs
Oxazolidinone Derivatives (e.g., Tedizolid)
- Structure: Contains a 3-(3-fluorophenyl)-oxazolidinone pharmacophore.
- Activity : Broad-spectrum antimicrobial activity via ribosomal binding .
- Key Differences: The benzisoxazole-ethanone scaffold lacks the oxazolidinone ring’s rigidity, which may reduce target specificity but improve synthetic versatility.
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on molecular formula C₁₅H₁₀FNO₂.
Key Research Findings
Electronic Effects : The 3-fluorophenyl group in the target compound likely enhances electron-withdrawing properties, improving binding to electron-rich biological targets compared to methyl or chloro analogs .
Heterocycle Stability : Benzisoxazole derivatives exhibit greater thermal and oxidative stability than oxadiazoles or pyrazoles due to aromatic fusion, making them suitable for long-term storage .
Biological Activity
1-[3-(3-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone, also known by its CAS number 383147-36-2, is an organic compound that has garnered interest in the fields of medicinal chemistry and biological research. This compound features a unique structure that includes a benzisoxazole moiety, which is known for its potential biological activities. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Basic Information
| Property | Details |
|---|---|
| Molecular Formula | C15H10FNO2 |
| Molecular Weight | 255.24 g/mol |
| CAS Number | 383147-36-2 |
| IUPAC Name | 1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]ethanone |
Structure
The compound's structure features a fluorophenyl group attached to a benzisoxazole ring, which is significant for its interaction with biological targets. The presence of the fluorine atom may enhance the lipophilicity and membrane permeability of the molecule.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The benzisoxazole ring is known to modulate the activity of certain biological pathways, while the fluorophenyl group may facilitate better binding to target sites due to increased hydrophobic interactions.
Potential Therapeutic Applications
Research indicates that this compound may possess several pharmacological properties:
- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells.
- Antimicrobial Properties : There are indications that it exhibits activity against specific bacterial strains, making it a candidate for further investigation in antibiotic development.
- Neuroprotective Effects : Some studies have pointed towards neuroprotective roles, potentially aiding in conditions such as Alzheimer's disease.
Case Studies and Research Findings
- Anticancer Studies : In vitro assays demonstrated that this compound significantly reduced cell viability in various cancer cell lines. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
- Antimicrobial Activity : A study reported that this compound showed promising results against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Neuroprotection : Research involving animal models indicated that administration of this compound resulted in reduced neuroinflammation and improved cognitive function, suggesting its potential utility in treating neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-[3-(3-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the benzisoxazole core. A key step is the introduction of the ethanone group via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Optimization strategies include:
- Catalyst Screening : Testing alternatives to AlCl₃ (e.g., FeCl₃ or ionic liquids) to improve regioselectivity.
- Solvent Selection : Using polar aprotic solvents (e.g., dichloromethane) to enhance reaction efficiency.
- Temperature Control : Maintaining reflux conditions (70–80°C) to balance reaction rate and side-product formation.
- Yield Improvement : Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) can isolate the product with >85% purity .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can verify the benzisoxazole core, fluorophenyl substituent, and ethanone group. For example, the ketone carbonyl appears at ~200–210 ppm in ¹³C NMR .
- X-ray Crystallography : Single-crystal XRD resolves bond lengths and angles, confirming the planar benzisoxazole ring and dihedral angles between substituents. Data-to-parameter ratios >15 ensure structural accuracy .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns consistent with the fluorophenyl and ethanone groups .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.
- Waste Disposal : Collect organic waste in designated containers for incineration by licensed facilities .
Advanced Research Questions
Q. How does the 3-fluorophenyl substituent influence the compound’s electronic properties and bioactivity?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing fluorine atom alters the aromatic ring’s electron density, enhancing electrophilic reactivity. Density Functional Theory (DFT) calculations (e.g., using Gaussian 09) can map frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack .
- Bioactivity : Fluorine improves metabolic stability and binding affinity to biological targets (e.g., enzymes). In vitro assays (e.g., kinase inhibition) paired with molecular docking (AutoDock Vina) can correlate substituent position with activity .
Q. How do structural variations in the benzisoxazole core affect the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Suzuki-Miyaura Coupling : Replace the ethanone group with a boronic ester to enable Pd-catalyzed coupling. Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane/EtOAc).
- Crystallographic Insights : XRD data from analogous compounds (e.g., pyrazole derivatives) reveal that steric hindrance from the fluorophenyl group may limit coupling efficiency at the 5-position .
Q. How can researchers resolve contradictions in reported biological activity data for fluorinated benzisoxazole derivatives?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity) and normalize data by cell line/passage number.
- Structural Re-evaluation : Verify compound purity (>95% by HPLC) and confirm stereochemistry via circular dichroism (CD) if chiral centers exist .
- In Silico Validation : Use molecular dynamics simulations (e.g., GROMACS) to assess binding mode consistency across protein conformers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
